molecular formula C9H6F4O2 B12858021 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone

Cat. No.: B12858021
M. Wt: 222.14 g/mol
InChI Key: LZHIBHWBEJATCT-UHFFFAOYSA-N
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Description

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone is an aryl fluorinated building block with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization in the presence of sulfuric acid and silica as catalysts . Another method includes the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine and trifluoromethyl groups can participate in hydrophobic interactions and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone is unique due to the presence of both hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[2-fluoro-6-hydroxy-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F4O2/c1-4(14)8-6(10)2-5(3-7(8)15)9(11,12)13/h2-3,15H,1H3

InChI Key

LZHIBHWBEJATCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)O

Origin of Product

United States

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